molecular formula C7H4BrFN2O2 B13646864 6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B13646864
M. Wt: 247.02 g/mol
InChI Key: XNPAUHOHAXMYFO-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core structure substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriately substituted pyridine derivatives. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) or cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Pyrido[2,3-b]pyrazine Derivatives: These compounds are used in materials science for their electronic properties.

Uniqueness

6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and materials science.

Properties

Molecular Formula

C7H4BrFN2O2

Molecular Weight

247.02 g/mol

IUPAC Name

6-bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C7H4BrFN2O2/c8-6-3(9)1-4-7(11-6)13-2-5(12)10-4/h1H,2H2,(H,10,12)

InChI Key

XNPAUHOHAXMYFO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC(=C(N=C2O1)Br)F

Origin of Product

United States

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